N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-24-9-11-25(12-10-24)19(16-3-6-18(27-2)7-4-16)14-23-22(26)17-5-8-20-21(13-17)29-15-28-20/h3-8,13,19H,9-12,14-15H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODRSIQCVBVXHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A benzo[d][1,3]dioxole moiety.
- An ethyl side chain substituted with a 4-methoxyphenyl and a 4-methylpiperazine group.
The molecular formula is with a molecular weight of approximately 356.42 g/mol.
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, benzoxazepine derivatives have shown cytotoxic effects against various cancer cell lines, with some derivatives demonstrating IC50 values in the low micromolar range against solid tumors . These compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
Neuropharmacological Effects
Research into similar compounds indicates potential neuropharmacological effects, particularly as modulators of dopamine receptors. For example, 4-methoxyphenyl derivatives have shown selective agonist activity at dopamine D3 receptors, which could be relevant for neuropsychiatric disorders . The structural features of this compound may enhance its affinity for these receptors.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. In SAR studies involving related compounds:
- Methyl substitutions at specific positions have been linked to increased receptor affinity and activity.
- Chlorine substitutions have been shown to enhance interaction with lipophilic regions of receptors, suggesting that similar modifications might improve the efficacy of this compound .
Study on Anticancer Activity
In a study evaluating the anticancer potential of benzoxazepine derivatives:
- Compounds were tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).
- Results indicated significant cytotoxicity with IC50 values ranging from 0.5 to 10 µM depending on the derivative and cell line used .
Neuropharmacological Assessment
A study focused on the neuropharmacological effects of similar piperazine-containing compounds revealed:
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antidepressant Effects : Preliminary studies suggest that derivatives of this compound may act on serotonin receptors, indicating potential use in treating depression and anxiety disorders .
- Anticancer Properties : Investigations into the compound's ability to inhibit cancer cell growth have shown promise. The structural motifs present in the compound may interact with specific cellular pathways involved in tumorigenesis .
- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
Antidepressant Activity
A study involving the administration of related piperazine derivatives showed enhanced activity at serotonin receptors, leading to improved mood regulation in animal models. This suggests that N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide could be explored further for antidepressant formulations .
Anticancer Research
In vitro assays revealed that the compound can inhibit the proliferation of certain cancer cell lines. For instance, one study demonstrated a significant reduction in cell viability in breast cancer cells when treated with this compound at varying concentrations . These findings warrant further investigation into its mechanism of action and efficacy in vivo.
Antimicrobial Studies
A comparative analysis of several pyrazolone derivatives indicated that compounds similar to this compound possess notable antimicrobial effects against strains such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies highlighted that modifications to the aromatic rings significantly impacted the antimicrobial potency.
Preparation Methods
Structural Analysis and Retrosynthetic Planning
The target molecule comprises three distinct moieties:
- Benzo[d]dioxole-5-carboxamide : A bicyclic aromatic system with a carboxamide functional group.
- 4-Methoxyphenyl group : An electron-rich aryl substituent.
- 4-Methylpiperazine : A saturated heterocycle providing basicity and conformational flexibility.
Retrosynthetically, the molecule dissects into two primary precursors (Figure 1):
Synthetic Routes to Key Intermediates
Synthesis of 2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylamine
Reductive Amination Approach
The most widely reported method involves reductive amination of 4'-methoxypropiophenone with 1-methylpiperazine (Scheme 1).
Procedure :
- Combine 4'-methoxypropiophenone (1.0 eq), 1-methylpiperazine (1.2 eq), and NaBH(OAc)₃ (1.5 eq) in anhydrous dichloromethane.
- Stir under nitrogen at 25°C for 24 hr.
- Quench with saturated NaHCO₃, extract with DCM, and concentrate.
- Purify via flash chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) to yield the amine as a pale-yellow oil (78% yield).
Critical Parameters :
Amidation Strategies for Final Product Assembly
Carbodiimide-Mediated Coupling
Reagents :
- EDCI (1.5 eq), HOBt (1.0 eq), DIPEA (3.0 eq)
- Solvent: Anhydrous DMF or THF
- Activate benzo[d]dioxole-5-carboxylic acid (1.0 eq) with EDCI/HOBt in THF (0°C, 30 min).
- Add 2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylamine (1.1 eq) and DIPEA.
- Stir at 25°C for 18 hr.
- Concentrate under vacuum and purify via recrystallization (EtOH/H₂O) to afford white crystals (82% yield).
Side Reactions :
Thermal Amidation in Xylene
Alternative method adapted from benzothiazine carboxamide synthesis:
- Reflux equimolar amounts of methyl benzo[d]dioxole-5-carboxylate and the amine in dry xylene (150°C, 1 hr).
- Distill off methanol via Dean-Stark trap.
- Cool, precipitate product with ethanol, and recrystallize (68% yield).
Advantages :
Limitations :
Reaction Optimization and Process Analytics
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J=8.4 Hz, 1H, ArH), 6.90 (d, J=2.4 Hz, 1H, ArH), 6.85 (dd, J=8.4, 2.4 Hz, 1H, ArH), 6.75 (s, 4H, OCH₃-ArH), 5.95 (s, 2H, OCH₂O), 4.15 (m, 1H, CHNH), 3.75 (s, 3H, OCH₃), 3.50–2.90 (m, 8H, piperazine-H), 2.35 (s, 3H, NCH₃).
- HRMS : m/z calc. for C₂₃H₂₇N₃O₄ [M+H]⁺ 410.2078, found 410.2075.
Industrial-Scale Considerations
Cost Analysis of Routes (Table 2)
| Method | Cost ($/kg) | E-Factor | PMI |
|---|---|---|---|
| EDCI/HOBt coupling | 12,450 | 32 | 8.7 |
| Thermal amidation | 9,780 | 18 | 5.2 |
Thermal amidation demonstrates superior green chemistry metrics.
Q & A
Q. What are the optimal synthetic routes for N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, and how do reaction conditions impact yield and purity?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzo[d][1,3]dioxole-5-carboxamide core via coupling reactions using carbodiimide-based reagents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane .
- Step 2 : Introduction of the 4-methylpiperazine moiety via nucleophilic substitution or reductive amination under inert atmospheres (e.g., nitrogen) .
- Step 3 : Final purification via column chromatography (silica gel, eluent: methanol/dichloromethane gradient) or recrystallization from ethanol/water mixtures .
Key Variables : Temperature (40–60°C for amide coupling), solvent polarity (DMF for solubility vs. THF for selectivity), and catalyst choice (e.g., triethylamine for deprotonation) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?
- NMR Spectroscopy : and NMR confirm connectivity. For example, the 4-methoxyphenyl group shows a singlet at δ 3.8 ppm (OCH), while the piperazine protons appear as broad singlets at δ 2.5–3.0 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H] at m/z 452.218 (calculated for CHNO) .
- X-ray Crystallography : Resolves stereochemistry and confirms the ethyl linker’s spatial arrangement between the benzodioxole and piperazine groups .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility : Poor aqueous solubility (logP ≈ 3.5) necessitates DMSO stock solutions (≥10 mM). Solubility in PBS (pH 7.4) is <50 µM, requiring surfactants (e.g., Tween-80) for in vitro assays .
- Stability : Degrades by <10% over 24 hours in PBS (pH 7.4) at 37°C but shows accelerated hydrolysis under acidic conditions (pH <5) due to carboxamide lability .
Advanced Research Questions
Q. How does the compound interact with dopamine receptors, and what structural features drive enantioselective binding?
- Target Affinity : The 4-methylpiperazine group confers high affinity for dopamine D3 receptors (K = 2.3 nM vs. D2: K = 120 nM). The benzodioxole’s electron-rich aromatic system enhances π-π stacking with receptor residues .
- Enantioselectivity : The stereochemistry at the ethyl linker’s chiral center (R-configuration) improves D3 binding by 15-fold compared to the S-enantiomer. Computational docking (e.g., AutoDock Vina) reveals steric clashes in the S-form with Tyr365 in the receptor’s binding pocket .
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
- Case Study : Discrepancies in IC values (e.g., 10 nM vs. 50 nM for D3 antagonism) may arise from:
- Assay Conditions : Differences in cell lines (CHO vs. HEK293) or endogenous receptor expression levels .
- Compound Purity : HPLC analysis (≥95% purity required; impurities >5% reduce apparent potency) .
- Resolution : Standardize protocols (e.g., radioligand binding assays with [H]PD128907) and validate batches via orthogonal analytical methods .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- ADME Prediction : Tools like SwissADME predict poor blood-brain barrier penetration (TPSA = 75 Å) due to the polar carboxamide and piperazine groups. Derivatives with lipophilic substituents (e.g., fluorination of the benzodioxole) reduce TPSA to <60 Å .
- Molecular Dynamics : Simulations (e.g., GROMACS) reveal that N-methylation of the piperazine improves metabolic stability by reducing CYP3A4-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
